molecular formula C16H16N6O3 B2988664 Isoxazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705365-56-5

Isoxazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2988664
M. Wt: 340.343
InChI Key: CZRPLADRPLWXPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoxazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16N6O3 and its molecular weight is 340.343. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives of Isoxazol-5-yl and related compounds involves complex chemical reactions that yield novel isoxazole-, 1,2,4-oxadiazole-, and (1H-pyrazol-4-yl)-methanone oxime derivatives. These compounds are characterized using spectral data such as 1H-NMR, 13C-NMR, IR, MS, and HRMS to confirm their structures (Sangepu et al., 2016). Another study elaborates on the synthesis of pyrazole and isoxazole derivatives, emphasizing their structural characterization through IR, 1H NMR, 13C NMR, and mass spectral analysis (Sanjeeva et al., 2022).

Biological Activities

These compounds have been evaluated for their potential biological activities, including:

  • Antibacterial and Antifungal Activities: Novel isoxazole derivatives have demonstrated significant antibacterial and antifungal properties, making them potential candidates for antimicrobial agents (Sanjeeva et al., 2022).
  • Anticancer Activities: Certain derivatives have been synthesized and evaluated for their synergistic effects with first-line antitumor drugs, showing promise in chemotherapy for brain tumors (Kletskov et al., 2018).
  • Molecular Docking and Antitubercular Activities: A series of pyrazoline incorporated isoxazole derivatives have been designed, synthesized, and evaluated for their anticancer activity against human breast cancer cell lines, as well as their antitubercular activity, demonstrating significant biological efficacy (Radhika et al., 2020).

Structural Analysis and Interaction Studies

The structural exploration and Hirshfeld surface analysis of novel bioactive heterocycles have been conducted to understand the molecular interactions and stability of these compounds. Such studies provide insights into the potential of these molecules for various biological applications (Prasad et al., 2018).

properties

IUPAC Name

1,2-oxazol-5-yl-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c23-16(13-3-4-19-24-13)22-7-1-2-11(10-22)8-14-20-15(21-25-14)12-9-17-5-6-18-12/h3-6,9,11H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRPLADRPLWXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NO2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.